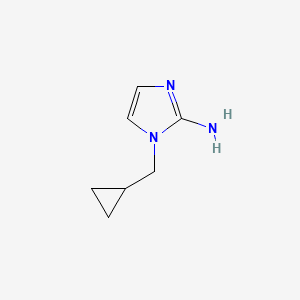

1-(Cyclopropylmethyl)-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-7-9-3-4-10(7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMMZKSYTRGRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Methodologies for N Substituted 2 Aminoimidazoles

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

In ¹H NMR spectroscopy, the chemical environment of each proton in a molecule is recorded as a chemical shift (δ) in parts per million (ppm). For 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

Cyclopropyl (B3062369) Protons: The protons on the cyclopropyl ring are expected to appear in the upfield region of the spectrum, typically between 0.2 and 1.2 ppm. Due to complex spin-spin coupling, these often present as overlapping multiplets.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the cyclopropyl group to the imidazole (B134444) ring would be adjacent to the nitrogen atom, causing them to be deshielded and appear further downfield, likely in the range of 3.6-3.8 ppm as a doublet.

Imidazole Ring Protons: The two protons on the imidazole ring are in an aromatic-like environment and are expected to resonate as two distinct signals, typically between 6.5 and 7.5 ppm.

Amine Protons (-NH₂): The protons of the primary amine group typically appear as a broad singlet. libretexts.org Its chemical shift is variable and can range from 0.5 to 5.0 ppm, depending on the solvent, concentration, and temperature. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH | ~1.0 - 1.2 | Multiplet |

| Cyclopropyl CH₂ | ~0.2 - 0.6 | Multiplet |

| N-CH₂ (Methylene) | ~3.6 - 3.8 | Doublet |

| Imidazole C4-H | ~6.7 - 6.9 | Doublet |

| Imidazole C5-H | ~6.5 - 6.7 | Doublet |

| NH₂ | Variable (e.g., ~4.5 - 5.5) | Broad Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Cyclopropyl Carbons: The carbons of the cyclopropyl group are expected to appear in the upfield region, typically from 3 to 15 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge is attached to a nitrogen atom and would be found in the range of 50-55 ppm.

Imidazole Ring Carbons: The carbons of the imidazole ring will appear in the downfield region. The C4 and C5 carbons are expected between 115 and 125 ppm, while the C2 carbon, being attached to two nitrogen atoms, is significantly deshielded and would appear further downfield, typically above 145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Cyclopropyl CH | ~10 - 15 |

| Cyclopropyl CH₂ | ~3 - 8 |

| N-CH₂ (Methylene) | ~50 - 55 |

| Imidazole C5 | ~115 - 120 |

| Imidazole C4 | ~120 - 125 |

| Imidazole C2 | ~145 - 150 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum for this compound would be expected to show several characteristic absorption bands.

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. spectroscopyonline.com

C-H Stretching: Aliphatic C-H stretches from the cyclopropylmethyl group would appear just below 3000 cm⁻¹, while the C-H stretches from the imidazole ring would appear just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption band in the region of 1590-1650 cm⁻¹. youtube.com

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring typically appear in the 1450-1610 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations for both alkyl-amines and aromatic amines are found in the 1000 to 1350 cm⁻¹ range. libretexts.org

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Primary Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Imidazole/Cyclopropyl | C-H Stretch | 2850 - 3150 |

| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |

| Imidazole Ring | C=N and C=C Stretch | 1450 - 1610 |

| Alkyl/Aromatic Amine | C-N Stretch | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The imidazole ring is the primary chromophore in this compound. Simple alkyl amines absorb around 200 nm, which is often of limited value. libretexts.org However, the 2-aminoimidazole system constitutes a conjugated system. Based on data for similar imidazole derivatives, this compound is expected to exhibit a maximum absorption (λmax) in the ultraviolet region, likely between 210 and 240 nm. nist.govorientjchem.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from fragmentation patterns.

For this compound (C₇H₁₁N₃), the molecular weight is 137.18 g/mol . americanelements.com

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 137. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with this compound. libretexts.org

Major Fragmentation Patterns: The fragmentation of the molecular ion can provide structural clues. Key expected fragmentations include:

Loss of a cyclopropyl radical (•C₃H₅) leading to a fragment at m/z = 96.

Alpha-cleavage, involving the cleavage of the C-C bond adjacent to the nitrogen of the methylene bridge, could lead to the formation of an imidazolyl-methyl cation.

A prominent peak at m/z = 55 corresponding to the cyclopropylmethyl cation [CH₂-C₃H₅]⁺.

A fragment corresponding to the 2-aminoimidazole cation at m/z = 82.

Chromatographic and Other Analytical Purity Assessment Methods (e.g., Thin Layer Chromatography)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin Layer Chromatography (TLC): TLC is a simple, rapid, and versatile technique used to separate components of a mixture. nih.gov For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, as silica is polar. nih.gov The mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol (B129727) or triethylamine) to achieve good separation. The position of the compound spot is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the TLC plate. Visualization can be achieved using UV light (due to the UV-active imidazole ring) or by staining with a chemical agent like ninhydrin, which reacts with the primary amine group to produce a colored spot. nih.govnih.gov

Other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can also be employed for more quantitative purity analysis.

Computational and Theoretical Chemistry Investigations of 1 Cyclopropylmethyl 1h Imidazol 2 Amine and Analogues

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic environment of a molecule. These methods are routinely used to predict geometry, energy levels, and various properties that govern a compound's stability and reactivity.

Density Functional Theory (DFT) has become a primary workhorse for computational studies of organic molecules, including imidazole (B134444) derivatives, due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For imidazole systems, DFT has been employed to investigate structural parameters, the effects of different substituents on the heterocyclic ring, and the energetics of processes like proton transfer. nih.govamericanelements.com

Studies on various imidazole-based compounds demonstrate that DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict structural features that are in good agreement with experimental data from X-ray crystallography. researchgate.net These calculations are crucial for understanding how the cyclopropylmethyl group at the N1 position and the amine group at the C2 position influence the geometry and electronic distribution of the imidazole ring. Furthermore, DFT is applied to explore the excited states of imidazole derivatives using Time-Dependent DFT (TD-DFT), which helps in understanding their photophysical properties. nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.netresearchgate.net

Table 1: Calculated FMO Energies and Global Reactivity Descriptors for a Representative Imidazole Derivative *

| Parameter | Symbol | Value (eV) | Formula |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.62 | - |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.25 | - |

| Energy Gap | ΔE | 4.37 | ELUMO - EHOMO |

| Ionization Potential | IP | 5.62 | -EHOMO |

| Electron Affinity | EA | 1.25 | -ELUMO |

| Electronegativity | χ | 3.44 | (IP + EA) / 2 |

| Chemical Hardness | η | 2.19 | (IP - EA) / 2 |

| Global Electrophilicity Index | ω | 2.70 | χ² / (2η) |

\Data derived from calculations on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine at the B3LYP/6-311++G(d,p) level of theory for illustrative purposes.* researchgate.net

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, optimized structures, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing detailed information about their conformational landscape and interactions with their environment, such as a solvent. americanelements.com

For a molecule like 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, MD simulations can elucidate the rotational freedom around the single bonds connecting the cyclopropyl (B3062369) group to the methyl bridge and the methyl bridge to the imidazole ring. These simulations can reveal the most stable conformations in different environments (e.g., in a vacuum vs. in an aqueous solution) and the energy barriers between them. Studies on related 2-aminoimidazole compounds have used MD simulations to assess the stability of ligand-protein complexes, showing how the molecule adapts its conformation to fit into a binding site. Such simulations typically run for nanoseconds to microseconds, tracking the positions of all atoms to generate a trajectory that can be analyzed for structural and energetic properties.

Structure-Reactivity Relationship (SAR) Studies Through Computational Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. Computational modeling plays a significant role in establishing these relationships by correlating structural or physicochemical properties of a series of molecules with their activities. researchgate.net

For imidazole analogues, computational SAR studies have been used to understand how different substituents on the imidazole ring affect their antifungal, antibacterial, or anticancer activities. These studies often involve calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a set of related compounds and then using statistical methods like multiple linear regression to build a predictive model. researchgate.netresearchgate.net For example, SAR analysis of 2,5-diarylated imidazole derivatives revealed that the antifungal activity was highly dependent on the size, position, and electronic nature of substituents on the phenyl rings. The presence of a bulky substituent at the N1 position, such as the cyclopropylmethyl group, could be analyzed using these methods to predict its influence on a specific biological endpoint.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including NMR and IR spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

DFT calculations are widely used to compute NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies. For complex molecules, comparing experimental spectra with theoretically predicted spectra can be the definitive method for structural assignment. Studies on imidazole and benzimidazole (B57391) derivatives have shown excellent correlation between DFT-calculated and experimental IR and NMR data. researchgate.net For instance, specific vibrational modes, such as N-H stretching of the amino group or C=N stretching within the imidazole ring, can be assigned based on theoretical calculations. Similarly, the chemical shifts of protons and carbons in the cyclopropylmethyl group and the imidazole ring of this compound can be predicted to aid in their unambiguous assignment in experimental spectra.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for an Imidazole Analogue *

| Group | Experimental ¹H NMR (ppm) | Theoretical ¹H NMR (ppm) | Experimental ¹³C NMR (ppm) | Theoretical ¹³C NMR (ppm) |

| Imine CH | 8.88 | 9.06 | - | - |

| Pyrimidine (B1678525) CH | 8.63 | 8.91 | 150.18 | 153.52 |

| Pyrimidine CH | 8.54 | 8.54 | 131.09 | 136.01 |

| Pyrimidine CH | 6.92 | 7.06 | 108.88 | 113.28 |

\Data for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine for illustrative purposes.* researchgate.net

Computational Probes for Reaction Pathways

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational chemistry provides a way to map out entire reaction pathways, identify transition states, and calculate activation energies.

For the synthesis of 2-aminoimidazole derivatives, several routes have been established, such as the condensation of α-haloketones with guanidine (B92328) derivatives or metal-catalyzed carboamination reactions. nih.gov DFT calculations can be used to investigate the mechanisms of these reactions. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows chemists to understand which steps are rate-limiting and how catalysts or different reaction conditions might influence the outcome. For example, a plausible mechanism for the formation of 2-aminoimidazoles from α-chloroketones and guanidines has been proposed, highlighting the potential role of hydrogen bonding catalysis, a hypothesis that can be rigorously tested through computational modeling. nih.gov

Reaction Mechanisms and Fundamental Reactivity of 1 Cyclopropylmethyl 1h Imidazol 2 Amine

Nucleophilic and Electrophilic Properties of the 2-Aminoimidazole Core

The 2-aminoimidazole ring is an electron-rich heterocyclic system. The presence of three nitrogen atoms—two within the imidazole (B134444) ring and one exocyclic amino group—confers a complex and versatile reactivity profile. This system can act as a nucleophile at multiple sites, and its reactivity can be tuned by substitution and reaction conditions.

The imidazole ring contains two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N-1), which bears the cyclopropylmethyl group in this compound, and a "pyridine-like" nitrogen (N-3). These nitrogens exhibit different electronic properties and reactivity.

The pyridine-like N-3 atom has a lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. pearson.com This makes it the more basic and generally more nucleophilic of the two ring nitrogens. pearson.com Protonation or alkylation reactions often occur preferentially at this site, as it preserves the aromaticity of the ring in the resulting imidazolium (B1220033) salt. pearson.comnih.gov

Table 1: Comparison of Imidazole Nitrogen Atoms

| Nitrogen Atom | Hybridization | Lone Pair Location | Role in Aromaticity | General Reactivity |

| N-1 (Pyrrole-like) | sp² | p-orbital | Part of the aromatic sextet | Less basic, less nucleophilic |

| N-3 (Pyridine-like) | sp² | sp²-orbital | Not part of the aromatic sextet | More basic, more nucleophilic |

The exocyclic 2-amino group (-NH₂) is a primary amine and a significant nucleophilic center. Its reactivity often competes with that of the endocyclic N-3 nitrogen. The nucleophilicity of this group can be influenced by tautomerism, where the exocyclic amine can exist in equilibrium with an imine form (2-iminoimidazoline). However, for 2-aminoimidazoles, the amino tautomer is generally favored.

Studies on analogous 2-aminobenzimidazoles and 2-aminothiazoles show that the exocyclic amine is a competent nucleophile, participating in reactions such as acylation and addition to nitriles. uq.edu.au Its reactivity relative to the ring nitrogens can be substrate- and condition-dependent. For instance, in some electrophilic addition reactions, substitution occurs on the exocyclic -NH₂ group. uq.edu.auresearchgate.net The presence of the electron-donating imidazole ring enhances the nucleophilicity of the exocyclic amine compared to a simple aniline. However, its lone pair can also be partially delocalized into the ring, which can moderate its reactivity compared to a typical alkylamine. researchgate.net In some cases, particularly with highly reactive electrophiles, reactions can occur at the C5 position of the ring, highlighting the enamine-like character of the system. researchgate.net

Mechanistic Pathways Involving the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is a well-studied functional group that serves as a sensitive probe for reaction mechanisms due to its distinct behavior under cationic, radical, and anionic conditions. Its high ring strain (approximately 115 kJ/mol) provides a strong thermodynamic driving force for ring-opening reactions.

The formation of a positive charge on the carbon adjacent to the cyclopropyl (B3062369) ring leads to the formation of a cyclopropylmethyl cation. This cation is remarkably stable, often more so than a benzyl (B1604629) cation, due to a phenomenon described as "dancing resonance" or conjugation between the vacant p-orbital of the carbocation and the bent sigma bonds of the cyclopropane (B1198618) ring. quora.comstackexchange.com This stabilization involves significant charge delocalization into the ring. stackexchange.com

A key feature of the cyclopropylmethyl cation is its propensity to undergo rapid, reversible rearrangements. It exists as a mixture of equilibrating, non-classical carbocations, leading to products with cyclopropylmethyl, cyclobutyl, and homoallyl (but-3-enyl) skeletons. stackexchange.comechemi.com The distribution of these products is highly dependent on the reaction conditions and the specific substitution on the ring. echemi.com Therefore, reactions of 1-(cyclopropylmethyl)-1H-imidazol-2-amine that proceed through an Sₙ1-type mechanism or other pathways generating this cation are expected to yield a mixture of rearranged isomers.

Table 2: Potential Products from Cyclopropylmethyl Cation Intermediates

| Intermediate | Rearrangement Pathway | Product Skeleton |

| Cyclopropylmethyl Cation | No Rearrangement | Cyclopropylmethyl |

| Ring Expansion | Cyclobutyl | |

| Ring Opening | Homoallyl (But-3-enyl) |

The cyclopropylmethyl group also serves as an effective mechanistic probe for radical and anionic reactions.

Radical Pathways: The cyclopropylmethyl radical undergoes a very rapid, irreversible ring-opening reaction to form the more stable but-3-enyl radical. The rate of this rearrangement is extremely fast, making it a reliable "radical clock" to detect the presence of radical intermediates in a reaction. Unlike its cationic counterpart, the cyclopropylmethyl radical does not typically rearrange to a cyclobutyl derivative.

Anionic Pathways: The cyclopropylmethyl carbanion is significantly more stable than the corresponding radical and cation with respect to ring opening. While it does undergo ring cleavage to the but-3-enyl anion, the rate is much slower than that of the radical rearrangement. This difference in ring-opening rates between the radical and the anion allows the cyclopropylmethyl group to be used as a probe to distinguish between these two mechanistic pathways.

Intermolecular and Intramolecular Reaction Studies

While specific reaction studies for this compound are not extensively detailed in the provided context, its reactivity can be inferred from established chemistry of its constituent parts.

Intermolecular Reactions:

N-Alkylation/Acylation: The nucleophilic centers, primarily the N-3 and the exocyclic N-2 amine, can react with electrophiles like alkyl halides or acyl chlorides. The regioselectivity would likely be influenced by steric hindrance from the cyclopropylmethyl group and the basicity of the reaction medium.

Condensation Reactions: The exocyclic amine can participate in condensation reactions with carbonyl compounds to form imines or engage in multicomponent reactions, a common strategy for building molecular complexity from 2-aminoazole scaffolds. rsc.org

Metal-Catalyzed Cross-Coupling: Modern synthetic methods often employ metal catalysis to functionalize heterocyclic cores. Palladium-catalyzed reactions, for example, could be used to introduce aryl or vinyl groups at the C4 or C5 positions of the imidazole ring, following an initial halogenation step. nih.gov

Intramolecular Reactions: The dual functionality of the molecule allows for potential intramolecular pathways. For instance, if a suitable electrophilic center is introduced elsewhere in the molecule, either the N-3 or the exocyclic amine could act as an internal nucleophile, leading to the formation of fused bicyclic systems. A notable synthetic route to substituted 2-aminoimidazoles involves the cleavage and rearrangement of imidazo[1,2-a]pyrimidinium salts, demonstrating the capacity for complex intramolecular transformations. acs.org

Influence of Substituents on Reaction Selectivity and Kinetics of this compound

The reactivity of this compound is intricately governed by the electronic and steric properties of substituents attached to the imidazole ring or the exocyclic amine. While specific kinetic and selectivity data for reactions involving substituted derivatives of this compound are not extensively available in publicly accessible literature, the influence of substituents can be extrapolated from the well-established principles of physical organic chemistry and studies on related imidazole and amine compounds.

The core structure of this compound features several reactive sites: the nucleophilic exocyclic amino group (-NH2), the imidazole ring nitrogens (N1 and N3), and the carbon atoms of the imidazole ring (C4 and C5). Substituents can modulate the electron density and accessibility of these sites, thereby influencing the rates and outcomes of various reactions.

Electronic Effects:

The electronic influence of a substituent is a primary determinant of reactivity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density distribution within the molecule.

Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the imidazole ring and the exocyclic amine. This enhancement of nucleophilicity generally accelerates reactions with electrophiles. For instance, an EDG at the C4 or C5 position would increase the basicity of the exocyclic amine and the ring nitrogens, making them more reactive towards alkylating or acylating agents.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro, cyano, and haloalkyl groups decrease the electron density of the heterocyclic system. This diminished nucleophilicity retards the rate of reactions with electrophiles. An EWG would render the exocyclic amine less basic and less reactive.

The position of the substituent on the imidazole ring is also critical. An EWG at the C4 position, for example, would have a more pronounced effect on the electron density of the exocyclic amine than a substituent at the C5 position due to the proximity and resonance effects.

Steric Effects:

The size and spatial arrangement of substituents can significantly impact reaction selectivity and kinetics by hindering the approach of reagents to the reactive centers.

Steric Hindrance: Bulky substituents adjacent to a reactive site can impede the formation of the transition state, thereby slowing down the reaction rate. For example, a large alkyl group at the C4 position could sterically hinder the reaction of an electrophile at the exocyclic amine or the N3 position. This steric hindrance can also influence regioselectivity, favoring reaction at a less hindered site. In reactions of amines, increasing steric bulk around the nitrogen atom has been shown to dramatically decrease reaction rates. For instance, studies on the reaction of phosphoimidazolide-activated nucleosides with various amines have demonstrated that the addition of ethyl groups to the amine significantly increases the kinetic barrier for the reaction. nih.gov

Influence on Selectivity:

Substituents play a crucial role in directing the regioselectivity of reactions. In electrophilic substitution reactions on the imidazole ring, the position of the incoming electrophile is guided by the electronic nature of the existing substituents. EDGs generally direct incoming electrophiles to the ortho and para positions relative to themselves, though the specifics for the imidazole ring are more complex.

In reactions involving the exocyclic amine, substituents can influence the selectivity between N-alkylation/acylation and ring functionalization. For instance, the presence of a bulky substituent on the ring might favor reaction at the less sterically encumbered exocyclic amine.

The table below summarizes the expected qualitative effects of different classes of substituents on the reactivity of this compound. It is important to note that these are generalized predictions based on chemical principles, as specific experimental data for this compound is limited.

| Substituent Type at C4/C5 | Electronic Effect | Expected Impact on Nucleophilicity of Exocyclic Amine | Expected Impact on Reaction Rate with Electrophiles | Potential Influence on Selectivity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases electron density | Increase | Increase | May favor electrophilic attack on the ring |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Decreases electron density | Decrease | Decrease | May favor nucleophilic attack on the ring |

| Halogens (e.g., -Cl, -Br) | Inductively withdrawing, resonance donating | Minor decrease | Minor decrease | Can influence regioselectivity through a combination of effects |

| Bulky Alkyl (e.g., -C(CH₃)₃) | Electron-donating, sterically hindering | Increase (electronic) / Decrease (steric) | Rate decrease due to steric hindrance | May direct reactions to less hindered sites (e.g., exocyclic amine over N3) |

Kinetic Studies:

Detailed kinetic studies involving substituted this compound derivatives would be necessary to quantify the effects of substituents. Such studies would involve measuring reaction rates under controlled conditions to determine rate constants and activation parameters. By correlating these kinetic data with substituent parameters (e.g., Hammett or Taft parameters), a quantitative structure-activity relationship (QSAR) could be developed. QSAR models are valuable tools for predicting the reactivity of new derivatives and for understanding reaction mechanisms. nih.govmdpi.com

Derivatization and Functionalization Strategies for Expanding the Chemical Space

Modification at the Exocyclic Amine Nitrogen

The exocyclic primary amine at the C-2 position of the imidazole (B134444) ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical and biological properties. Common strategies include acylation, sulfonylation, alkylation, and reductive amination.

Acylation and Sulfonylation: The primary amino group can readily react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. The resulting amide and sulfonamide derivatives often exhibit altered hydrogen bonding capabilities and lipophilicity compared to the parent amine. For instance, sulfonylation of the exocyclic amine of 2-aminothiazole (B372263) derivatives, a related heterocyclic scaffold, has been shown to be a viable strategy for generating new biologically active compounds. pitt.edu

Direct Alkylation: Direct alkylation of the exocyclic amine with alkyl halides can introduce one or two alkyl substituents. However, this method can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as potential quaternization of the imidazole ring nitrogens. nih.gov Over-alkylation can be a significant side reaction, limiting the utility of this approach for achieving selective mono-alkylation. researchgate.net

Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. researchgate.netacs.orgingentaconnect.comnih.gov This two-step, often one-pot, process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding secondary or tertiary amine. researchgate.netingentaconnect.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.net Reductive amination offers a high degree of control and is widely applicable for the synthesis of a diverse range of N-substituted analogs. acs.orgnih.gov

| Reaction Type | Reagents | Product | Notes |

| Acylation | R-COCl, Base | N-acyl-1-(cyclopropylmethyl)-1H-imidazol-2-amine | Forms an amide linkage. |

| Sulfonylation | R-SO₂Cl, Base | N-sulfonyl-1-(cyclopropylmethyl)-1H-imidazol-2-amine | Forms a sulfonamide linkage. |

| Direct Alkylation | R-X, Base | Mono- and/or Di-alkylated products | Prone to over-alkylation. |

| Reductive Amination | R-CHO or R₂C=O, Reducing Agent (e.g., NaBH₃CN) | N-alkyl-1-(cyclopropylmethyl)-1H-imidazol-2-amine | Controlled mono- or di-alkylation. |

Functionalization of the Imidazole Ring (C-4 and C-5 Positions)

The imidazole ring itself is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions, primarily at the C-4 and C-5 positions. The 2-amino group is an activating group, which further enhances the electron density of the ring and facilitates these substitutions.

Halogenation: Electrophilic halogenation can introduce chlorine, bromine, or iodine atoms at the C-4 and/or C-5 positions. princeton.edu Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of a mild base can be employed. The introduction of halogens provides a handle for further functionalization through cross-coupling reactions. 2-Aminoimidazole derivatives bearing halide atoms at these positions have been noted for their biological activities. researchgate.net

Nitration: The introduction of a nitro group (NO₂) onto the imidazole ring can be achieved using nitrating agents. uniroma1.it A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). uniroma1.it The nitration of the closely related 2-methylimidazole (B133640) has been studied, indicating the feasibility of this reaction on the 2-aminoimidazole scaffold. nih.govacs.org The electron-withdrawing nitro group can serve as a precursor for other functional groups, such as an amino group upon reduction.

Friedel-Crafts and Vilsmeier-Haack Reactions: Friedel-Crafts alkylation or acylation reactions, which involve the reaction of an aromatic ring with an alkyl or acyl halide in the presence of a Lewis acid catalyst, could potentially be applied to the 2-aminoimidazole ring. pitt.edunih.govnih.gov However, the basic nitrogen atoms of the imidazole ring and the exocyclic amine can complex with the Lewis acid, potentially deactivating the ring or leading to side reactions.

The Vilsmeier-Haack reaction allows for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). acs.orgingentaconnect.comnih.govnih.govresearchgate.net This reaction introduces a formyl group (-CHO), which is a versatile synthetic intermediate. Given the electron-rich nature of the 2-aminoimidazole ring, it is a potential substrate for this transformation.

| Reaction Type | Reagents | Position of Functionalization | Product |

| Halogenation | NCS, NBS, or I₂ | C-4 and/or C-5 | 4/5-Halo-1-(cyclopropylmethyl)-1H-imidazol-2-amine |

| Nitration | HNO₃, H₂SO₄ | C-4 and/or C-5 | 4/5-Nitro-1-(cyclopropylmethyl)-1H-imidazol-2-amine |

| Vilsmeier-Haack | POCl₃, DMF | C-4 or C-5 | 4/5-Formyl-1-(cyclopropylmethyl)-1H-imidazol-2-amine |

Transformations of the Cyclopropylmethyl Moiety

The cyclopropylmethyl group attached to the N-1 position of the imidazole ring also presents opportunities for chemical modification, although these transformations are generally less common than those on the other parts of the molecule.

C-H Functionalization: Recent advances in C-H activation chemistry have enabled the direct functionalization of otherwise unreactive C(sp³)-H bonds. Palladium-catalyzed C-H arylation of cyclopropylmethylamines has been reported, allowing for the introduction of aryl groups at the methylene (B1212753) carbon adjacent to the cyclopropane (B1198618) ring. pitt.edunih.govacs.orgnih.gov This strategy can be used to generate chiral centers and expand the structural diversity of the molecule. acs.orgnih.gov

Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions. For instance, treatment with strong acids can lead to the cleavage of a C-C bond in the cyclopropane ring, resulting in a rearranged product. nih.gov Radical-mediated ring-opening of cyclopropylcarbinyl radicals is also a known transformation. acs.org Additionally, N-cyclopropylamides have been shown to undergo ring-opening rearrangements in the presence of Lewis acids like aluminum chloride. researchgate.netrsc.org These reactions can provide access to acyclic or larger ring structures. Selective cleavage of the cyclopropyl (B3062369) group from a nitrogen atom has also been observed during nitrosation reactions of N-cyclopropyl-N-alkylanilines. researchgate.net

| Reaction Type | Reagents/Conditions | Site of Transformation | Potential Product |

| C-H Arylation | Pd(II) catalyst, Aryl iodide | Methylene group | 1-(1-Aryl-1-cyclopropylmethyl)-1H-imidazol-2-amine |

| Acid-catalyzed Ring Opening | Strong acid (e.g., CF₃SO₃H) | Cyclopropane ring | Rearranged acyclic or larger ring structures |

| Radical-mediated Ring Opening | Radical initiator | Cyclopropane ring | Ring-opened radical adducts |

| Lewis Acid-mediated Rearrangement | AlCl₃ (on N-acyl derivatives) | Cyclopropane ring | N-(2-chloropropyl)amides or oxazolines |

Scaffold Hopping and Bioisosteric Replacements in Analogue Synthesis

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. uniroma1.itresearchgate.net

Scaffold Hopping of the 2-Aminoimidazole Core: The 2-aminoimidazole moiety is a well-known structural motif in medicinal chemistry, often acting as a bioisostere for guanidine (B92328), acylguanidine, benzamidine (B55565), and triazole groups. ingentaconnect.comnih.gov In scaffold hopping, the entire 2-aminoimidazole core can be replaced by another heterocyclic system that maintains a similar spatial arrangement of key pharmacophoric features. For example, a 2-aminopyrimidine (B69317) has been successfully used as a scaffold hop for a 2-aminoimidazole in the development of biofilm inhibitors. nih.gov Other potential replacements could include 2-aminothiazole, 2-aminopyridine, or other nitrogen-containing heterocycles.

Bioisosteric Replacements for the Cyclopropylmethyl Group: The cyclopropylmethyl group itself can be considered a bioisostere for other small alkyl groups, such as an isopropyl or a tert-butyl group. nih.gov The cyclopropane ring introduces conformational rigidity and can improve metabolic stability and other pharmacokinetic properties. nih.gov In analogue synthesis, this group could be replaced by other small, strained ring systems like cyclobutylmethyl, or by acyclic alkyl groups to probe the importance of the ring's conformational constraint. researchgate.netchem-space.com The replacement of a methyl group with a cyclopropyl group has been shown to be a successful bioisosteric replacement strategy in some instances. researchgate.net

| Original Moiety | Potential Bioisostere/Scaffold Hop | Rationale |

| 2-Aminoimidazole | 2-Aminopyrimidine, 2-Aminothiazole, Guanidine, Triazole | Mimic hydrogen bonding patterns and overall shape. ingentaconnect.comnih.govnih.gov |

| Cyclopropylmethyl | Isopropyl, tert-Butyl, Cyclobutylmethyl | Modulate lipophilicity, metabolic stability, and conformational flexibility. nih.govchem-space.com |

The 1 Cyclopropylmethyl 1h Imidazol 2 Amine Scaffold As a Versatile Synthetic Building Block

Applications in the Construction of Complex Heterocyclic Systems

The 2-aminoimidazole nucleus is a common starting point for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry. The endocyclic N1 and the exocyclic N2 amine groups can both participate in cyclization reactions. Although specific examples employing 1-(cyclopropylmethyl)-1H-imidazol-2-amine are not extensively documented, the reactivity of similar 1-substituted-2-aminoimidazoles provides a clear blueprint for its potential applications.

One of the most prominent reactions of 2-aminoazoles is their use in constructing fused pyrimidine (B1678525) rings, such as in the synthesis of imidazo[1,2-a]pyrimidines. These reactions typically involve the condensation of the 2-aminoimidazole with a 1,3-dielectrophile. For instance, the reaction of 1-aryl-4,5-dihydro-1H-imidazol-2-amines with ethyl ethoxymethylenecyanoacetate (EMCA) has been shown to proceed via a pseudo-Michael addition followed by cyclization. nih.gov The reaction initially occurs on the exocyclic nitrogen atom, which upon heating, leads to cyclization to form 1-aryl-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carbonitriles. nih.gov By analogy, this compound could serve as a key precursor for a variety of fused heterocycles.

Table 1: Potential Heterocyclic Systems from this compound

| Reagent Type | Resulting Heterocyclic Core | Reaction Type |

|---|---|---|

| β-Ketoesters | Imidazo[1,2-a]pyrimidin-5-one | Condensation/Cyclization |

| α-Haloketones | Imidazo[1,2-a]imidazole | Condensation/Cyclization |

| 1,3-Diketones | Imidazo[1,2-a]pyrimidine | Condensation/Cyclization |

The presence of multiple reaction centers in aminoazoles allows for diversity-oriented synthesis, enabling the creation of various molecular scaffolds from a single precursor through controlled reaction pathways. frontiersin.org The cyclopropylmethyl group on the N1 position of the imidazole (B134444) ring is expected to be synthetically robust under many of these conditions, allowing it to be carried through into the final complex products.

Role in Medicinal Chemistry Lead Generation Through Synthetic Pathways

Both the imidazole ring and the cyclopropyl (B3062369) group are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govlongdom.org The imidazole nucleus is a bioisostere for other functional groups and can engage in hydrogen bonding and coordination with biological targets. longdom.orgekb.eg The cyclopropyl group is often introduced into drug candidates to improve metabolic stability, binding affinity, and potency by introducing conformational rigidity. longdom.org

Therefore, this compound represents an attractive scaffold for lead generation. It combines the desirable properties of both moieties. Synthetic pathways originating from this building block would allow for the exploration of chemical space around this core, leading to new drug candidates. Derivatives can be readily prepared by targeting the exocyclic 2-amino group. For example, acylation, sulfonylation, or reductive amination could be employed to append various substituents, thereby modulating the compound's physicochemical and pharmacological properties.

While specific lead optimization campaigns starting from this compound are not detailed in the literature, the general strategy is well-established for related structures. The synthesis of libraries of derivatives based on a core scaffold is a cornerstone of modern drug discovery. nih.gov

Table 2: Potential Medicinal Chemistry Applications of the Scaffold

| Target Class | Rationale | Potential Synthetic Modification |

|---|---|---|

| Kinase Inhibitors | Imidazole as a hinge-binding motif. | N-arylation/acylation of the 2-amino group. |

| GPCR Ligands | Cyclopropyl group for potency and selectivity. | Functionalization of the imidazole ring. |

| Antiviral Agents | Imidazole core present in many antiviral drugs. | Synthesis of fused heterocyclic derivatives. |

Contribution to Materials Science and Catalysis

Imidazole derivatives have found applications in materials science and as precursors to ligands for catalysis. Specifically, 1-substituted imidazoles can be converted into N-heterocyclic carbenes (NHCs). NHCs are a class of stable carbenes that are widely used as ligands in organometallic chemistry, particularly for transition metal catalysts used in cross-coupling reactions and olefin metathesis. beilstein-journals.org

The synthesis of an NHC from this compound would likely involve quaternization of the N3 position, followed by deprotonation. The 2-amino group would need to be modified or removed, as it could interfere with the desired reaction pathway. Alternatively, the existing amino group could be incorporated into a larger pincer-type ligand structure. While this application is speculative for this specific molecule, the underlying chemistry is well-precedented for other imidazole derivatives. Complexes of platinum and other metals with heterocyclic ligands derived from benzimidazole (B57391) have demonstrated catalytic activity in multicomponent reactions. iau.ir

In materials science, the rigid and polar nature of the imidazole ring can be exploited in the design of metal-organic frameworks (MOFs) or specialty polymers. longdom.org The cyclopropylmethyl group could influence the packing and physical properties of such materials.

Future Directions in Synthetic Exploitation of the Scaffold

The synthetic potential of this compound remains largely untapped based on current literature. Future research could focus on several key areas:

Systematic Exploration of Cyclization Reactions: A comprehensive study of its reactions with a wide range of bi-electrophilic reagents would establish a library of novel fused heterocyclic systems. Investigating reaction conditions to control regioselectivity (i.e., reaction at the exocyclic vs. endocyclic nitrogen) would be of significant interest. frontiersin.org

Development of Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound as a key component would provide rapid access to complex and diverse molecular architectures, which is highly valuable for generating screening libraries in drug discovery.

Synthesis of Novel NHC Ligands: The conversion of this scaffold into novel NHC ligands bearing the cyclopropylmethyl group could lead to catalysts with unique steric and electronic properties, potentially offering improved activity or selectivity in important organic transformations.

Application in Bioorthogonal Chemistry: The development of derivatives that can participate in bioorthogonal "click" reactions could enable its use as a chemical probe for studying biological systems.

Q & A

Basic: What are the optimal synthetic routes for 1-(Cyclopropylmethyl)-1H-imidazol-2-amine, and what factors influence reaction yields?

Methodological Answer:

The synthesis of imidazole derivatives like this compound typically involves multi-step reactions, including cyclopropane functionalization and heterocyclic coupling. For example, oxidative heterodimerization methods have been employed to synthesize structurally related imidazole-2-amine derivatives, though yields are generally low (4–10%) due to steric and electronic challenges . Higher yields (e.g., 85–95%) can be achieved in specific steps, such as benzamide formation or hydroxylamine coupling, by optimizing reaction conditions (e.g., temperature, catalysts, and stoichiometry) . Key factors affecting yields include:

- Substrate reactivity : Electron-deficient cyclopropane derivatives may require activating groups.

- Purification : Chromatography or recrystallization is critical for isolating pure products, as byproducts are common in heterocyclic syntheses .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

Characterization relies on a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and high-resolution mass spectrometry (HRMS) to confirm molecular structure and purity. For example:

- NMR : The cyclopropylmethyl group exhibits distinct proton signals at δ ~0.5–1.5 ppm (cyclopropane CH2) and δ ~3.0–4.0 ppm (N-CH2 coupling), while the imidazole ring protons resonate at δ ~6.5–7.5 ppm .

- HRMS : Exact mass analysis (e.g., [M+H]<sup>+</sup>) verifies molecular formula, with deviations <2 ppm indicating high purity .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can assess purity, particularly for metabolites or degradation products .

Advanced: What is the environmental fate of this compound in soil systems, and how can its mobility be modeled?

Methodological Answer:

As a metabolite of imidacloprid, this compound’s sorption-desorption behavior in soils has been studied using batch equilibration techniques . Key findings include:

- Freundlich model : Sorption coefficients (Kf) range from 1.2–4.7 mL/g across soil types, influenced by organic carbon content and pH. Higher Kf values indicate stronger soil binding, reducing leaching potential .

- Mobility factors :

- Cation exchange capacity (CEC) : Soils with high CEC (e.g., clay-rich) exhibit greater retention.

- pH dependency : Ionization of the imidazole amine group (p*Ka ~7–9) enhances sorption in acidic soils via cation exchange .

Methodological rigor requires triplicate experiments with controls to account for matrix effects.

Advanced: How does the cyclopropylmethyl substituent influence the electronic structure and reactivity of the imidazole-2-amine core?

Methodological Answer:

Computational studies using density functional theory (DFT) reveal:

- Electronic effects : The cyclopropylmethyl group introduces slight electron-withdrawing character via hyperconjugation, lowering the HOMO energy of the imidazole ring by ~0.3 eV compared to alkyl analogs. This stabilizes the molecule against electrophilic attack .

- Steric effects : The rigid cyclopropane ring restricts rotational freedom, potentially affecting binding interactions in biological targets (e.g., enzyme active sites).

- Reactivity : The amine group exhibits nucleophilic behavior, with calculated partial charges (Mulliken) of −0.45 on the NH2 moiety, facilitating protonation or hydrogen bonding .

Advanced: What strategies exist to resolve contradictions in reported bioactivity data for imidazole-2-amine derivatives?

Methodological Answer:

Discrepancies in bioactivity studies (e.g., antimicrobial or enzyme inhibition) often arise from:

- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using reference strains and controlled inoculum sizes.

- Structural analogs : Compare results with closely related compounds (e.g., 1-aryl vs. 1-cyclopropylmethyl derivatives) to isolate substituent effects .

- Metabolite interference : For environmental samples, use LC-MS/MS to distinguish the parent compound from degradation products .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

Stability is influenced by:

- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation, as imidazole rings are prone to UV-induced ring opening.

- Moisture : Use desiccants to avoid hydrolysis of the amine group, which can form imine byproducts.

- pH : Buffered solutions (pH 6–8) minimize protonation-driven degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.